Cas no 1551719-13-1 (3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one)

3-Amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a pyridine and dihydropyridinone scaffold, which confers versatile reactivity and potential applications in medicinal chemistry and material science. Its structure, incorporating both amino and pyridinylmethyl substituents, makes it a valuable intermediate for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors or other biologically relevant compounds. The compound’s rigid yet functionalized framework allows for selective modifications, enhancing its utility in structure-activity relationship studies. High purity and well-defined synthetic routes ensure reproducibility for research applications. Its stability under standard conditions further supports its use in diverse chemical transformations.
3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one structure
1551719-13-1 structure
Product name:3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one
CAS No:1551719-13-1
MF:C11H11N3O
MW:201.224541902542
CID:6201721
PubChem ID:82992572

3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one
    • 3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
    • EN300-1108320
    • AKOS021312391
    • 1551719-13-1
    • Inchi: 1S/C11H11N3O/c12-10-8-14(5-3-11(10)15)7-9-2-1-4-13-6-9/h1-6,8H,7,12H2
    • InChI Key: GIJMIPWSEHUPDS-UHFFFAOYSA-N
    • SMILES: O=C1C=CN(C=C1N)CC1C=NC=CC=1

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2Ų
  • XLogP3: 0.2

3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108320-1g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
1g
$770.0 2023-10-27
Enamine
EN300-1108320-2.5g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1108320-0.1g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1108320-10.0g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1
10g
$5221.0 2023-06-10
Enamine
EN300-1108320-5g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1108320-0.25g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1108320-0.5g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1108320-5.0g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1
5g
$3520.0 2023-06-10
Enamine
EN300-1108320-10g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1108320-0.05g
3-amino-1-[(pyridin-3-yl)methyl]-1,4-dihydropyridin-4-one
1551719-13-1 95%
0.05g
$647.0 2023-10-27

Additional information on 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one

3-Amino-1-(Pyridin-3-Yl)Methyl-1,4-Dihydropyridin-4-One: A Comprehensive Overview

The compound with CAS No. 1551719-13-1, commonly referred to as 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their structural versatility and potential biological activities. The molecule's structure features a pyridine ring fused with a dihydropyridine moiety, along with an amino group at the 3-position, making it a unique derivative with promising applications in drug discovery.

Recent studies have highlighted the importance of dihydropyridine derivatives in the development of therapeutic agents targeting various diseases, including cardiovascular disorders and neurodegenerative conditions. The 3-amino substitution in this compound is particularly intriguing, as it introduces additional functional groups that can enhance the molecule's bioactivity and selectivity. Researchers have explored the potential of this compound as a modulator of ion channels, which are critical for regulating cellular functions such as nerve signaling and muscle contraction.

One of the most notable advancements in the study of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one involves its role in calcium channel modulation. Calcium channels are essential for maintaining cellular homeostasis, and dysregulation of these channels has been implicated in numerous pathological conditions. Preclinical studies have demonstrated that this compound exhibits potent activity in modulating calcium channels, suggesting its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmacological significance, the synthesis of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one has been optimized through innovative chemical methodologies. Recent research has focused on improving the efficiency and scalability of its synthesis, enabling researchers to produce larger quantities of the compound for further studies. These advancements have been made possible by leveraging cutting-edge techniques such as continuous flow chemistry and green chemistry principles, which minimize environmental impact while enhancing reaction yields.

The structural uniqueness of this compound also makes it an attractive candidate for exploring its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is a key factor in aging and various chronic diseases. Experimental data indicate that 3-amino-substituted dihydropyridines exhibit significant antioxidant activity, potentially making them valuable candidates for developing nutraceuticals or cosmeceuticals.

Furthermore, the incorporation of a pyridine ring into the molecule introduces additional electronic effects that can influence its interaction with biological systems. Pyridine derivatives are known for their ability to act as ligands in metalloenzyme inhibition or as components in drug delivery systems. This dual functionality underscores the compound's potential for application in diverse areas of medicinal chemistry.

Recent advances in computational chemistry have also provided deeper insights into the molecular interactions of 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one. Molecular docking studies have revealed that this compound can bind effectively to target proteins involved in key cellular pathways, such as those associated with inflammation and apoptosis. These findings have paved the way for further investigations into its therapeutic potential against inflammatory diseases and cancer.

In conclusion, 3-amino-1-(pyridin-3-yl)methyl-1,4-dihydropyridin-4-one (CAS No. 1551719

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd